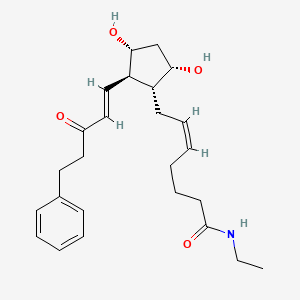
Imidafenacin Related Compound 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidafenacin is a urinary antispasmodic of the anticholinergic class . It is used to reduce urinary frequency .
Synthesis Analysis
A new crystal form of imidafenacin has been identified, which has a simple preparation method and good stability . A study has also been conducted on the characterization of the polymorphism of imidafenacin .Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .Chemical Reactions Analysis
Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity .Physical And Chemical Properties Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .科学的研究の応用
Quantitative Determination in Human Plasma
A validated method for the quantitative determination of Imidafenacin in human plasma using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-MS/MS) has been established. This method supports clinical pharmacokinetic studies and ensures the stability, selectivity, recovery, precision, and accuracy of the tests, making it crucial for understanding the drug's behavior in the human body (Hu et al., 2016).
Pharmacokinetic and Binding Profile
The pharmacokinetic properties of Imidafenacin, including its receptor binding in various tissues, have been a focus of study. Research indicates that Imidafenacin exhibits functional selectivity for the bladder over other organs, which may explain its bladder-selective pharmacological effects. The study of in vivo muscarinic receptor binding in relation to pharmacokinetics offers a deeper understanding of the drug's selectivity and its potential therapeutic applications (Ito et al., 2011).
Metabolic Pathways and Drug Interactions
Understanding the metabolism of Imidafenacin and its potential interactions with other drugs is essential for ensuring its safe use. Research has investigated the major enzymes responsible for Imidafenacin's metabolism, the impact of other drugs on its metabolism, and its potential to affect the metabolism of other drugs. This research is pivotal for predicting drug-drug interactions and optimizing therapeutic strategies (Kanayama et al., 2007).
Pharmacological Effects and Muscarinic Receptor Binding
Studies have focused on the pharmacological effects of Imidafenacin, especially its influence on bladder muscarinic receptors. Research involving radioligand binding assays has provided insights into the drug's selective and long-lasting binding to bladder muscarinic receptors, highlighting its potential for treating conditions like overactive bladder (Yamada et al., 2011).
Safety And Hazards
特性
CAS番号 |
212756-27-9 |
|---|---|
製品名 |
Imidafenacin Related Compound 10 |
分子式 |
C21H23N3O |
分子量 |
333.44 |
外観 |
Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



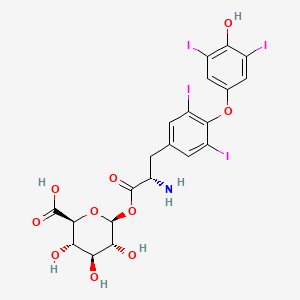
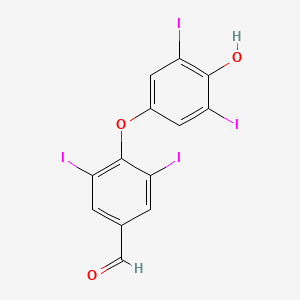
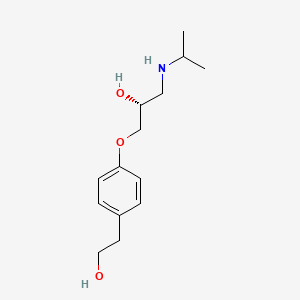
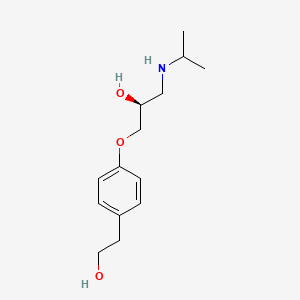
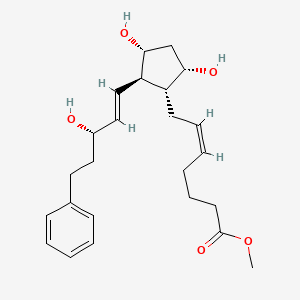
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)
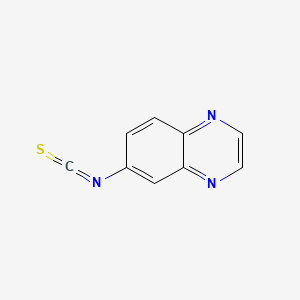
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
